molecular formula C25H25N5O4S B2437332 1-(4-cyano-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazol-5-yl)piperidine-4-carboxamide CAS No. 941249-65-6

1-(4-cyano-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazol-5-yl)piperidine-4-carboxamide

Cat. No. B2437332
CAS RN: 941249-65-6
M. Wt: 491.57
InChI Key: HEXKFABCZJRPKP-UHFFFAOYSA-N
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Description

1-(4-cyano-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazol-5-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H25N5O4S and its molecular weight is 491.57. The purity is usually 95%.
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Scientific Research Applications

CGRP Receptor Inhibition

1-(4-cyano-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazol-5-yl)piperidine-4-carboxamide, as part of the CGRP receptor antagonist family, has applications in inhibiting the calcitonin gene-related peptide (CGRP) receptor. This is a significant target for developing treatments against conditions like migraines and other inflammatory disorders. The process involves a convergent, stereoselective synthesis approach for developing such antagonists, highlighting the importance of this compound in medicinal chemistry (Cann et al., 2012).

Structural Analysis and Novel Reactions

The compound is involved in multicomponent reactions leading to structurally novel products, as demonstrated in the reaction of acetoacetanilide with malononitrile. Such reactions are pivotal in discovering new chemical entities with potential pharmacological applications (Naghiyev et al., 2020).

Synthesis of Bioactive Molecules

The synthesis of various bioactive molecules incorporating the compound has been studied for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This demonstrates the compound's versatility as a precursor in synthesizing diverse bioactive molecules with a wide range of therapeutic applications (Patel et al., 2009).

Role in Palladium-Catalyzed Reactions

This compound plays a role in palladium-catalyzed three-component reactions, showcasing its utility in organic synthesis, particularly in developing complex molecular structures like quinoline and oxazole derivatives (Yasaei et al., 2019).

properties

IUPAC Name

1-[4-cyano-2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S/c26-15-22-25(29-12-9-18(10-13-29)23(27)31)34-24(28-22)19-5-7-21(8-6-19)35(32,33)30-14-11-17-3-1-2-4-20(17)16-30/h1-8,18H,9-14,16H2,(H2,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXKFABCZJRPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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